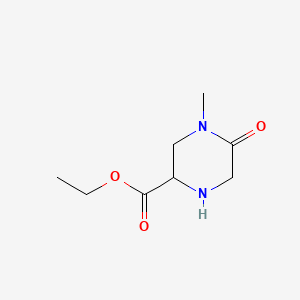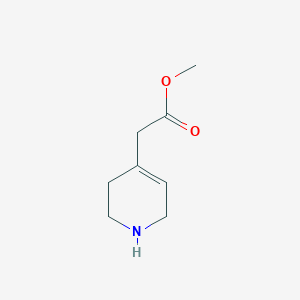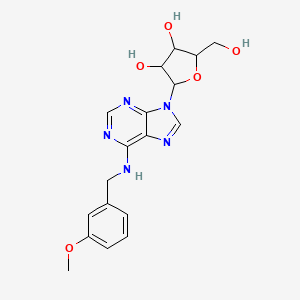![molecular formula C9H9BrO2 B13649265 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B13649265.png)
4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with a unique structure that includes a bromine atom attached to a benzo[d][1,3]dioxole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole typically involves the bromination of 2,2-dimethylbenzo[d][1,3]dioxole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation can introduce carbonyl or carboxyl groups.
科学的研究の応用
4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用機序
The mechanism of action of 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
類似化合物との比較
Similar Compounds
2,2-Dimethylbenzo[d][1,3]dioxole: Lacks the bromine atom, leading to different reactivity and applications.
4-Chloro-2,2-dimethylbenzo[d][1,3]dioxole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
4-Fluoro-2,2-dimethylbenzo[d][1,3]dioxole: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H9BrO2 |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
4-bromo-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9BrO2/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5H,1-2H3 |
InChIキー |
RFNWDJXVFUOGLU-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


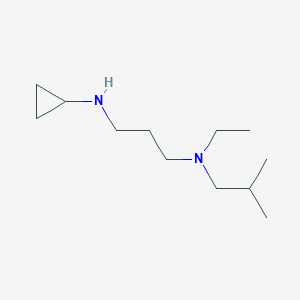

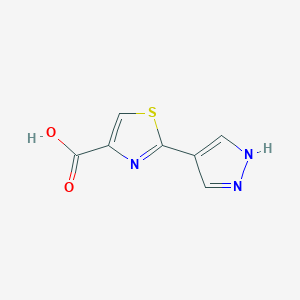
![tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13649197.png)

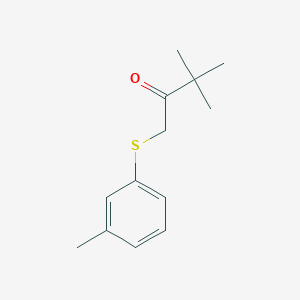
![2-[(2Z)-2-[[3,27-bis(2-butyloctyl)-23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13649246.png)
